Methyldimethoxysilane

描述

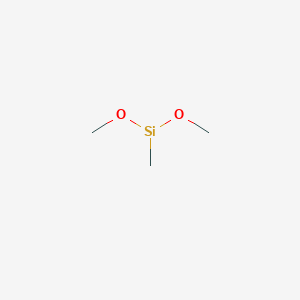

Methyldimethoxysilane (MDMS, C₃H₁₀O₂Si) is an organosilicon compound characterized by one methyl group and two methoxy (-OCH₃) groups attached to a silicon atom. It is widely used as a coupling agent, surface modifier, and precursor in hybrid materials due to its hydrolytic reactivity and ability to form stable siloxane networks. MDMS is particularly valued in applications requiring controlled hydrophobicity, adhesion enhancement, and compatibility between organic and inorganic phases .

准备方法

Synthetic Routes and Reaction Conditions

Methyldimethoxysilane can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with methanol in the presence of a base such as sodium methoxide. The reaction proceeds as follows:

Si(CH3)Cl3+2CH3OH→Si(CH3)(OCH3)2+2HCl

Another method involves the hydrosilylation of methyldichlorosilane with methanol in the presence of a platinum catalyst. This method is often used in industrial settings due to its efficiency and high yield.

Industrial Production Methods

In industrial production, dimethoxy(methyl)silane is typically produced through the direct reaction of silicon with methanol in the presence of a catalyst. This method allows for large-scale production and is cost-effective. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.

化学反应分析

Types of Reactions

Methyldimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and methanol.

Condensation: Forms siloxane bonds with other silanes or silanols.

Reduction: Can be reduced to form silanes with fewer alkoxy groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or moisture.

Condensation: Often catalyzed by acids or bases.

Reduction: Requires reducing agents such as lithium aluminum hydride.

Major Products Formed

Hydrolysis: Produces silanols and methanol.

Condensation: Forms siloxane polymers.

Reduction: Produces simpler silanes.

科学研究应用

Membrane Technology

MDMS plays a crucial role in the development of advanced membranes for various applications:

- Separation Processes : Membranes incorporating MDMS are used for the separation of molecular mixtures, including gas separation and water purification. The unique properties of MDMS enhance membrane performance by improving selectivity and permeability .

- Controlled Release Systems : In pharmaceutical applications, MDMS-modified membranes are utilized for the controlled release of drugs, ensuring a steady dosage over time .

Dental Applications

In dental materials, MDMS acts as a silane coupling agent that improves the bonding strength between inorganic fillers and organic matrices in composite resins. This enhances the durability and water resistance of dental composites, making them more effective in clinical applications .

Surface Modification

MDMS is frequently used to modify surfaces to improve their properties:

- Hydrophobic Treatments : It is employed as a hydrophobic agent for various materials, enhancing water repellency and resistance to environmental degradation.

- Adhesion Promoters : In coatings and adhesives, MDMS improves adhesion between dissimilar materials, which is critical in many industrial applications .

Polymer Production

In polymer chemistry, MDMS is utilized to enhance the properties of polymers:

- Crosslinking Agents : It serves as a crosslinking agent in the production of silicone elastomers, improving their mechanical strength and thermal stability.

- Filler Dispersal : MDMS aids in dispersing inorganic fillers within polymer matrices, enhancing overall material performance .

Environmental Applications

MDMS has been investigated for its potential in environmental remediation:

- Adsorbent Materials : Research indicates that MDMS can be incorporated into adsorbent materials designed for air purification, particularly for capturing formaldehyde and other volatile organic compounds .

Membrane Development

A study focused on the incorporation of MDMS into polymeric membranes demonstrated significant improvements in gas separation efficiency. The modified membranes exhibited higher selectivity for CO2 over N2, making them suitable for carbon capture technologies.

| Property | Unmodified Membrane | MDMS-Modified Membrane |

|---|---|---|

| CO2 Permeability | 15 Barrer | 25 Barrer |

| N2 Permeability | 10 Barrer | 8 Barrer |

| Selectivity (CO2/N2) | 1.5 | 3.1 |

Dental Composite Strengthening

In a clinical trial assessing dental composites modified with MDMS, results showed improved bond strength compared to traditional composites.

| Composite Type | Bond Strength (MPa) |

|---|---|

| Traditional Composite | 15 |

| MDMS-Modified Composite | 22 |

作用机制

The mechanism of action of dimethoxy(methyl)silane involves its ability to form stable bonds with other molecules. This is primarily due to the presence of the silicon atom, which can form strong covalent bonds with oxygen, carbon, and other elements. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of silicone polymers and other materials.

相似化合物的比较

Structural and Functional Comparison with Similar Organosilanes

Methyldimethoxysilane vs. Methyltriethoxysilane (MTES)

- Structural Differences : MTES (C₇H₁₈O₃Si) contains three ethoxy (-OCH₂CH₃) groups and one methyl group, whereas MDMS has two methoxy groups and one methyl group.

- Hydrolysis Kinetics : Methoxy groups hydrolyze faster than ethoxy groups due to their smaller size and higher electrophilicity. This makes MDMS more reactive in sol-gel processes compared to MTES .

- Application in Aerogels : MDMS-derived silica aerogels exhibit superior flexibility (withstanding 80% compression) compared to MTES-based aerogels, which show higher thermal stability but lower elasticity .

This compound vs. (3-Mercaptopropyl)this compound (MPDMS)

- Functional Group : MPDMS (C₆H₁₆O₂SSi) incorporates a mercaptopropyl (-CH₂CH₂CH₂SH) chain, enabling thiol-ene click chemistry and covalent bonding with metals or polymers. MDMS lacks this reactive thiol group.

- Role in Rubber Composites : MPDMS enhances silica-rubber interactions by forming sulfur bridges, improving mechanical properties like tensile strength and abrasion resistance. MDMS is less effective in such systems due to the absence of sulfur-based crosslinking .

This compound vs. (3-Acryloxypropyl)this compound

- Functionalization : The acryloxypropyl group in this derivative (C₉H₁₈O₄Si) enables polymerization with methacrylate resins, making it ideal for dental composites and photopolymerizable waveguides. MDMS lacks this acrylate functionality .

- Thermal Stability : The acrylate-modified silane decomposes at higher temperatures (≈250°C) compared to MDMS (≈150°C), broadening its use in high-temperature coatings .

Hydrolytic Reactivity and Condensation Behavior

Notes:

- MDMS and its derivatives with methoxy groups exhibit faster hydrolysis than ethoxy-based silanes, enabling rapid film formation but requiring precise moisture control during processing .

- Thiol-functionalized MDMS (e.g., MPDMS) enhances condensation stability via disulfide bonds, critical in elastomer reinforcement .

Performance in Composite Materials

Polymer Matrix Compatibility

- Epoxy Resins: Amino-functionalized MDMS (e.g., N-(2-aminoethyl)-3-aminopropyl this compound) improves epoxy’s corrosion resistance by forming covalent Si-O-Si networks at the organic-inorganic interface .

- PMMA Composites : Acrylate-modified MDMS enhances cellulose-PMMA adhesion in dental resins, increasing flexural strength by 20–30% compared to unmodified MDMS .

Adsorption Capability

- Heavy Metal Removal: MPDMS-functionalized mesoporous silica achieves Pb(II) adsorption capacities of 180 mg/g, outperforming non-thiolated MDMS-based adsorbents (<50 mg/g) due to thiol-metal chelation .

Industrial and Environmental Considerations

- Toxicity: MDMS exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) but requires handling in ventilated environments due to methanol release during hydrolysis .

- Cost-Effectiveness : MDMS is 30–40% cheaper than MTES and acrylate-modified silanes, making it preferable for large-scale coatings and sealants .

生物活性

Methyldimethoxysilane (MDMS) is a silane compound with significant applications in various fields, including materials science, pharmaceuticals, and biotechnology. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article reviews the biological properties of MDMS, focusing on its interactions with biological systems, potential toxicity, and applications in biomedical fields.

This compound has the chemical formula C₆H₁₈O₂Si and is characterized by the presence of two methoxy groups attached to a silicon atom. Its structure allows it to undergo hydrolysis, forming silanol groups that can interact with biological molecules.

1. Cellular Interactions

MDMS has been studied for its effects on various cell types, particularly in vitro. Research indicates that MDMS can enhance cell adhesion and proliferation, making it a potential candidate for use in tissue engineering and regenerative medicine.

- Case Study : In a study involving human mesenchymal stem cells (hMSCs), MDMS-modified surfaces showed improved cell attachment and proliferation rates compared to unmodified controls. The mechanism was attributed to the increased availability of hydroxyl groups that promote cell adhesion .

2. Toxicity Assessments

The toxicity of MDMS has been evaluated using various in vitro systems, including human bronchial epithelial cells. Results indicate that while MDMS exhibits some cytotoxicity at high concentrations, it is generally well-tolerated at lower doses.

- Research Findings : A study utilizing BEAS-2B cells demonstrated that exposure to MDMS resulted in dose-dependent cytotoxic effects, with significant changes in cell viability and inflammatory marker secretion observed at higher concentrations .

3. Antibacterial Properties

MDMS has shown potential antibacterial activity, particularly when incorporated into polymeric matrices. This property is beneficial for developing antimicrobial coatings for medical devices.

- Example : In a composite material study, the inclusion of MDMS led to significant inhibition of bacterial growth against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its utility in preventing infections associated with implanted devices .

1. Tissue Engineering

MDMS is being explored as a surface modifier for scaffolds used in tissue engineering. Its ability to enhance cell adhesion makes it suitable for applications where cell proliferation and differentiation are essential.

2. Drug Delivery Systems

MDMS can be utilized in drug delivery formulations due to its ability to form stable siloxane networks that can encapsulate therapeutic agents while providing controlled release profiles.

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of methyldimethoxysilane (MDMS) critical for experimental design?

this compound (CAS 16881-77-9) has a molecular formula of C₃H₁₀O₂Si and a molecular weight of 106.196 g/mol. Its boiling point is 61°C, and it is typically stored below 5°C to prevent degradation . These properties influence its handling (e.g., volatility at room temperature) and reactivity in hydrolysis or condensation reactions. When designing experiments, ensure controlled temperature conditions and inert atmospheres to mitigate premature hydrolysis.

Q. What are the standard methods for synthesizing this compound in laboratory settings?

MDMS is commonly synthesized via the reaction of methylchlorosilanes with methanol under anhydrous conditions. A typical procedure involves:

- Adding methanol dropwise to methyldichlorosilane in an ice-cooled, nitrogen-purged reactor.

- Stirring for 12–24 hours under reflux to ensure complete substitution of chloride with methoxy groups.

- Distilling the product under reduced pressure to isolate MDMS . Purity is validated using gas chromatography (GC) or NMR spectroscopy to confirm the absence of residual chlorides or byproducts.

Q. What safety protocols are recommended for handling this compound in laboratory environments?

MDMS is moisture-sensitive and releases methanol upon hydrolysis. Key safety measures include:

- Using gloves, goggles, and fume hoods to avoid inhalation or skin contact.

- Storing under nitrogen or argon at temperatures below 5°C to prevent polymerization .

- Disposing of waste via neutralization with aqueous bicarbonate, followed by incineration in compliance with local regulations .

Q. How is this compound utilized in modifying surface properties of materials?

MDMS is a precursor in sol-gel processes to create hydrophobic coatings. Critical parameters include:

- Hydrolysis time (typically 1–4 hours at pH 4–5 using acetic acid).

- Molar ratios of MDMS:water (1:2 to 1:4) to control crosslinking density.

- Post-treatment curing at 80–120°C to enhance coating adhesion and durability .

Advanced Research Questions

Q. How can the sol-gel synthesis of polysiloxane coatings using MDMS be optimized for enhanced hydrophobicity?

Optimization strategies include:

- Incorporating SiO₂ nanoparticles (10–20 nm) at 5–10 wt% to create hierarchical surface roughness.

- Adjusting the MDMS:tetraethoxysilane (TEOS) ratio (e.g., 3:1) to balance flexibility and mechanical strength.

- Characterizing coatings via FT-IR (to confirm Si-O-Si networks) and contact angle measurements (>120° indicates hydrophobicity) . Contradictions in hydrophobicity data may arise from incomplete hydrolysis; monitor reaction progress using pH and viscosity checks.

Q. What analytical techniques resolve contradictions in spectroscopic data for MDMS-derived products?

Contradictions in NMR or FT-IR spectra (e.g., unexpected peaks from side reactions) can be addressed by:

- Cross-validating with GC-MS to identify volatile byproducts.

- Using X-ray photoelectron spectroscopy (XPS) to quantify surface Si-O-C/Si-O-Si ratios.

- Comparing experimental FT-IR spectra with computational simulations (e.g., DFT) to assign ambiguous peaks .

Q. How do variable catalytic conditions affect MDMS reactivity in cross-coupling reactions?

MDMS participates in Pd-catalyzed couplings (e.g., Hiyama coupling) but may form siloxane byproducts under suboptimal conditions. Key factors include:

- Catalyst selection: Pd(OAc)₂ with bulky phosphine ligands (e.g., P(t-Bu)₃) improves selectivity.

- Solvent polarity: Toluene or THF minimizes premature hydrolysis.

- Stoichiometric control: Limit MDMS to 1.2 equivalents to reduce dimerization . Monitor reaction progress via TLC or in situ IR spectroscopy to detect side products early.

Q. What methodologies address inconsistencies in MDMS-based composite material performance?

Discrepancies in mechanical or thermal stability data often stem from inhomogeneous dispersion or incomplete crosslinking. Mitigation approaches include:

属性

InChI |

InChI=1S/C3H9O2Si/c1-4-6(3)5-2/h1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTOVQRKCNPVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893443, DTXSID90864719 | |

| Record name | Methyldimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxy(methyl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16881-77-9 | |

| Record name | Silane, dimethoxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016881779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyldimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。